molecular formula C26H21ClN4O2S B2452942 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide CAS No. 1215618-36-2

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide

Cat. No.: B2452942
CAS No.: 1215618-36-2
M. Wt: 488.99
InChI Key: YCGDMTZWSLNANX-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 488.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that play crucial roles in cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of PI3K and HDAC . It inhibits the enzymatic activities of both PI3K and HDAC, thereby disrupting their respective signaling pathways . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which is often aberrantly activated in many disease states, including cancer . PI3Ks generate 3′-phosphoinositides that activate a variety of cellular targets, including the serine–threonine kinase AKT and other downstream effectors . In addition, the compound also impacts the HDAC pathway, leading to changes in gene expression and disturbance of cellular homeostasis .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes, like this one, is expected to lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . For instance, it has shown potent antiproliferative activities against K562 and Hut78 in cellular assays .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-16(24(32)29-21-14-8-6-12-19(21)27)34-26-30-20-13-7-5-11-18(20)23-28-22(25(33)31(23)26)15-17-9-3-2-4-10-17/h2-14,16,22H,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGDMTZWSLNANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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